molecular formula C7H10BNO3 B13143659 (2-Amino-5-methoxyphenyl)boronic acid CAS No. 1233182-23-4

(2-Amino-5-methoxyphenyl)boronic acid

Cat. No.: B13143659
CAS No.: 1233182-23-4
M. Wt: 166.97 g/mol
InChI Key: KSJZGJNINMOHMV-UHFFFAOYSA-N
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Description

(2-Amino-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methoxyphenyl)boronic acid typically involves the reaction of 2-amino-5-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-5-methoxyphenyl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of enzyme inhibitors for therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of materials with specific binding properties .

Mechanism of Action

The mechanism of action of (2-Amino-5-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, such as serine, to form a covalent adduct. This interaction can inhibit the enzyme’s activity by blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylboronic acid: Similar in structure but lacks the amino group.

    4-Methoxyphenylboronic acid: Similar but with the methoxy group in the para position.

    Phenylboronic acid: Lacks both the amino and methoxy groups.

Uniqueness

(2-Amino-5-methoxyphenyl)boronic acid is unique due to the presence of both the amino and methoxy groups, which can influence its reactivity and binding properties. The amino group can participate in hydrogen bonding and other interactions, while the methoxy group can affect the compound’s electronic properties .

Properties

CAS No.

1233182-23-4

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(2-amino-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3

InChI Key

KSJZGJNINMOHMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC)N)(O)O

Origin of Product

United States

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